ML-SI1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

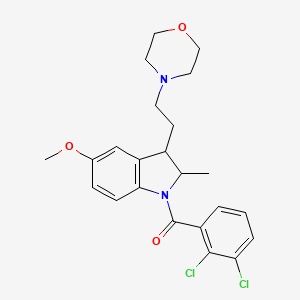

C23H26Cl2N2O3 |

|---|---|

Molecular Weight |

449.4 g/mol |

IUPAC Name |

(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)-2,3-dihydroindol-1-yl]methanone |

InChI |

InChI=1S/C23H26Cl2N2O3/c1-15-17(8-9-26-10-12-30-13-11-26)19-14-16(29-2)6-7-21(19)27(15)23(28)18-4-3-5-20(24)22(18)25/h3-7,14-15,17H,8-13H2,1-2H3 |

InChI Key |

RBNMBONHKHXEKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of ML-SI1

Introduction

This compound is a synthetic, cell-permeable small molecule that has been identified as an inhibitor of the Transient Receptor Potential Cation Channel, Mucolipin Subfamily (TRPML).[1][2] It is a racemic mixture of inseparable cis-/trans-diastereomers (in a 55:45 ratio).[2][3][4] The primary molecular target of this compound is TRPML1, a crucial cation channel located in the membrane of late endosomes and lysosomes that mediates the release of calcium (Ca²⁺) and other ions from these organelles.[1][5][6] Due to its inhibitory action on this key cellular process, this compound serves as a valuable chemical tool for investigating the physiological and pathophysiological roles of TRPML1. Some studies also note a weak inhibitory effect on TRPML2.[3][4] The compound is also known by the name GW405833.[7][8]

Core Mechanism of Action

The fundamental mechanism of action for this compound is the blockade of the TRPML1 ion channel.[6] TRPML1 channels are essential for regulating lysosomal Ca²⁺ signaling, which in turn governs a wide array of cellular functions including lysosomal biogenesis, autophagy, endolysosomal trafficking, and exocytosis.[1][6][9]

This compound functions as a non-selective antagonist. Its inhibitory activity is often characterized as "activator-dependent," meaning its blocking effect is typically measured and confirmed in the presence of a TRPML1 agonist, such as the synthetic activator ML-SA1.[3][4][5][10] By binding to the channel, this compound prevents the efflux of Ca²⁺ from the lysosome into the cytoplasm, thereby inhibiting the downstream signaling cascades that are initiated by lysosomal calcium release.[5]

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by intervening in the TRPML1-mediated signaling pathway. TRPML1 activation, whether by endogenous ligands like PI(3,5)P₂ or synthetic agonists, triggers a localized Ca²⁺ release. This Ca²⁺ signal activates the phosphatase calcineurin, which dephosphorylates the Transcription Factor EB (TFEB).[6] Dephosphorylated TFEB then translocates from the cytoplasm to the nucleus, where it promotes the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[5][6] These genes are responsible for lysosomal biogenesis and autophagy. This compound blocks the initial step of this cascade: Ca²⁺ release.[6]

A common experimental approach to confirm the mechanism of a channel blocker involves demonstrating its ability to prevent activation by a known agonist. In the case of this compound, its inhibitory effect is often validated by first stimulating TRPML1 with the agonist ML-SA1 and then observing the blockade of the expected Ca²⁺ release upon application of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity and use of this compound.

| Parameter | Value | Context / Cell Type | Reference |

| IC₅₀ | 15 µM | Inhibition of human TRPML1 (hTRPML1) | [1][2][3] |

| Working Concentration | 1.25 µM (24h) | Reduced ROS, Ca²⁺, apoptosis, and autophagy | IPEC-J2 cells |

| Working Concentration | 10 µM | Confirmed inhibitory effect on hTRPML1 | HEK293 cells |

| Working Concentration | 20 µM (2h) | Blocked lysosomal localization changes | Hippocampal neurons |

| Working Concentration | 0 - 100 µM (48h) | Reduced cell viability | PANC1 cells |

| Solubility (In Vitro) | 100 mg/mL (222.53 mM) | In DMSO (requires ultrasonic bath) | [3][4] |

| Solubility (In Vivo) | ≥ 2.5 mg/mL (5.56 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2][3] |

| Solubility (In Vivo) | ≥ 2.5 mg/mL (5.56 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2][3] |

| Solubility (In Vivo) | ≥ 2.5 mg/mL (5.56 mM) | 10% DMSO, 90% Corn Oil | [2][3] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further investigation.

Fura-2 Based Single-Cell Calcium Imaging

This protocol is used to confirm the inhibitory effect of this compound on TRPML1-mediated Ca²⁺ flux.[2][3][4]

-

Cell Culture: HEK293 cells stably or transiently expressing human TRPML1 (hTRPML1) are cultured on glass coverslips.

-

Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM (typically 2-5 µM) in a standard extracellular solution for 30-60 minutes at room temperature or 37°C.

-

Imaging Setup: Coverslips are mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. Cells are excited at 340 nm and 380 nm, and emission is collected at ~510 nm.

-

Experimental Procedure:

-

Establish a baseline fluorescence ratio in a standard extracellular buffer.

-

Perfuse the cells with a solution containing a TRPML1 agonist (e.g., 10 µM ML-SA1) to induce Ca²⁺ release and record the change in the Fura-2 ratio.

-

After a washout period, pre-incubate the cells with this compound (e.g., 10 µM) for a designated period.

-

While still in the presence of this compound, re-apply the agonist (ML-SA1).

-

-

Data Analysis: The ratio of fluorescence intensities (F340/F380) is calculated over time. A successful inhibitory effect is confirmed if the Ca²⁺ spike observed in step 2 is significantly reduced or abolished in step 4.

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on cell proliferation and viability.[1]

-

Cell Seeding: PANC1 (pancreatic cancer) cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-100 µM). Cells are incubated for a specified duration (e.g., 48 hours).

-

MTT Incubation: After treatment, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium (e.g., 2 mg/mL) is added to each well. The plate is incubated at 37°C in the dark for 3 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, typically DMSO, is added to each well to dissolve the formazan crystals produced by viable cells.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Preparation of this compound for In Vivo Administration

Proper solubilization is critical for animal studies. The following formulations have been reported to yield clear solutions.[2][3]

-

Method 1 (PEG/Tween Formulation):

-

Dissolve this compound in DMSO to make up 10% of the final volume.

-

Add PEG300 to make up 40% of the final volume.

-

Add Tween-80 to make up 5% of the final volume.

-

Add saline to reach the final desired volume (45%).

-

Mix thoroughly at each step.

-

-

Method 2 (Cyclodextrin Formulation):

-

Dissolve this compound in DMSO to make up 10% of the final volume.

-

Add a solution of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline to reach the final desired volume (90%).

-

Mix thoroughly.

-

-

Method 3 (Corn Oil Formulation):

-

Dissolve this compound in DMSO to make up 10% of the final volume.

-

Add corn oil to reach the final desired volume (90%).

-

Mix thoroughly, potentially using sonication to aid dissolution.

-

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GW405833 = 98 HPLC, solid 180002-83-9 [sigmaaldrich.com]

- 9. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Target of ML-SI1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-SI1 is a small molecule inhibitor primarily targeting the Transient Receptor Potential Cation Channel, Mucolipin Subfamily, Member 1 (TRPML1). This channel is a crucial component of the endolysosomal system, playing a significant role in lysosomal calcium homeostasis, autophagy, and vesicular trafficking. As a racemic mixture, this compound has been instrumental in elucidating the physiological and pathological functions of TRPML1. This document provides a comprehensive overview of the molecular target of this compound, its mechanism of action, associated signaling pathways, and detailed experimental protocols for its characterization.

Primary Molecular Target: TRPML1

This compound is a synthetic, cell-permeable inhibitor of the TRPML cation channel family, with a pronounced selectivity for TRPML1.[1][2][3] TRPML1 is a non-selective cation channel predominantly localized to the membranes of late endosomes and lysosomes.[4][5] It is essential for maintaining lysosomal physiological functions, including the regulation of lysosomal pH, calcium release, and membrane fusion events.[4][5]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against TRPML1 has been quantified in multiple studies. The half-maximal inhibitory concentration (IC50) is a key parameter for its activity.

| Target | Reported IC50 | Comments | References |

| TRPML1 | 15 µM | Racemic mixture. | [1][2][3] |

| TRPML2 | Weak effect | - | [2][4] |

| TRPML3 | Not specified | - |

Mechanism of Action

This compound functions as an inhibitor of TRPML1-mediated cation flux.[1][2] Its inhibitory activity has been characterized as activator-dependent, meaning it is more effective in the presence of a channel agonist, such as ML-SA1.[4] Structurally, this compound is a racemic mixture of inseparable diastereomers.[2][4] Cryo-electron microscopy studies of the related inhibitor ML-SI3 have shown that it binds to a hydrophobic pocket within the transmembrane domain of TRPML1, the same site occupied by the synthetic agonist ML-SA1.[6] This suggests a competitive or allosteric mechanism of inhibition where this compound prevents the conformational changes required for channel opening.

Signaling Pathways Modulated by this compound

By inhibiting TRPML1, this compound impacts several downstream signaling pathways critical for cellular homeostasis.

Lysosomal Calcium Signaling

TRPML1 is a primary channel for calcium release from the lysosome. This compound blocks this efflux, leading to an accumulation of calcium within the lysosome and a blunting of cytosolic calcium signals that originate from this organelle.[5] This has profound effects on calcium-dependent processes such as the activation of calcineurin and the subsequent dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB).[5]

Figure 1: this compound inhibits TRPML1-mediated Ca2+ efflux from the lysosome, thereby preventing the activation of calcineurin and the subsequent nuclear translocation of TFEB.

Autophagy

TRPML1 plays a critical role in the autophagic process, particularly in the fusion of autophagosomes with lysosomes to form autolysosomes. Inhibition of TRPML1 by this compound can impair autophagic flux, leading to an accumulation of autophagosomes.[1][5]

References

- 1. glpbio.com [glpbio.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

ML-SI1: A Technical Guide to its Function as a TRPML1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ML-SI1, a synthetic small-molecule inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. TRPML1, a crucial lysosomal cation channel, is implicated in a variety of cellular processes, including lysosomal calcium homeostasis, autophagy, and vesicular trafficking. Dysregulation of TRPML1 function is associated with several human diseases, making it a significant target for therapeutic intervention. This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to TRPML1 and this compound

The Transient Receptor Potential (TRP) superfamily of ion channels plays a critical role in cellular signaling.[1] Within this family, the mucolipin subfamily, particularly TRPML1 (also known as MCOLN1), is a key regulator of the endo-lysosomal system.[1][2] TRPML1 is a non-selective cation channel permeable to Ca²⁺, Fe²⁺, and Zn²⁺, and its activity is essential for maintaining lysosomal ionic homeostasis, pH, and regulating processes such as autophagic flux and lysosomal exocytosis.[1][3] Loss-of-function mutations in the MCOLN1 gene lead to the lysosomal storage disorder Mucolipidosis type IV (MLIV), characterized by severe neurodegeneration and psychomotor retardation.[4]

This compound is a synthetic, cell-permeable small molecule that has been identified as an inhibitor of the TRPML1 channel.[3][5] It is a racemic mixture of inseparable cis-/trans-isomers (55:45).[3][5] By blocking the efflux of cations, particularly Ca²⁺, from the lysosome, this compound serves as a valuable chemical tool for elucidating the physiological and pathophysiological roles of TRPML1.[6][7]

Quantitative Data for this compound

The inhibitory activity of this compound on TRPML1 has been characterized in various assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC₅₀ | 15 µM | hTRPML1 activated with ML-SA1 | [3][5] |

| Effective Concentration | 10 µM | Inhibition of hTRPML1 in Fura-2 based single cell calcium imaging | [3][5] |

| Effective Concentration | 20 µM | Blockade of LAMTOR1 KD-induced changes in lysosomal trafficking | [6] |

| Effective Concentration | 25 µM | Suppression of enlarged lysosome recovery | [7] |

| Effective Concentration | 6 µM - 10 µM | Reduction in the proportion of breast cancer stem cells (48h treatment) | [8] |

| Effective Concentration | 1.25 µM | Reduction of AFB1-induced expression of LC3, SQSTM1, Cleaved-Caspase3 and TRPML1 in IPEC-J2 cells (24h treatment) | [5] |

TRPML1 Signaling Pathway and Mechanism of this compound Inhibition

TRPML1 plays a central role in a complex signaling network that integrates lysosomal function with broader cellular processes. The channel can be activated by the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1] Upon activation, TRPML1 mediates the release of lysosomal Ca²⁺ into the cytosol. This localized Ca²⁺ signal can trigger a cascade of downstream events, including the activation of calmodulin and the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMPK signaling pathway, which in turn can induce autophagosome biogenesis.[9][10] Furthermore, TRPML1-mediated Ca²⁺ release can lead to the activation of calcineurin, which dephosphorylates and activates the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[10]

This compound exerts its inhibitory function by directly blocking the TRPML1 channel, thereby preventing the release of lysosomal Ca²⁺. This blockade disrupts the downstream signaling cascades that are dependent on TRPML1 activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound as a TRPML1 inhibitor.

Measurement of Lysosomal Ca²⁺ Release using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in cytosolic Ca²⁺ concentration following the modulation of TRPML1 activity.

Materials:

-

Cells of interest (e.g., HeLa, HEK293T) cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

ML-SA1 (TRPML1 agonist)

-

This compound

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

-

Dye Loading: a. Prepare a 2 µM Fura-2 AM loading solution in HBSS containing 0.02% Pluronic F-127. b. Wash the cells once with HBSS. c. Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes at room temperature.

-

Imaging: a. Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. b. Continuously perfuse the cells with HBSS. c. Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm. d. To assess TRPML1 inhibition, pre-incubate the cells with this compound (e.g., 10-20 µM) for 15-30 minutes. e. Stimulate the cells with a TRPML1 agonist such as ML-SA1 (e.g., 10 µM) in the continued presence of this compound. f. Record the changes in the 340/380 nm fluorescence ratio over time. g. At the end of the experiment, add ionomycin (e.g., 5 µM) to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (Rmin) for calibration.

Assessment of Autophagic Flux

This protocol describes a method to measure autophagic flux by monitoring the levels of LC3-II, a protein associated with autophagosome membranes, in the presence and absence of this compound. An increase in LC3-II levels upon treatment with a lysosomal inhibitor (like Bafilomycin A1) indicates active autophagic flux.

Materials:

-

Cells of interest cultured in appropriate plates

-

This compound

-

Bafilomycin A1 (or Chloroquine)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE and western blotting reagents

-

Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-Actin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment: a. Plate cells to reach 70-80% confluency on the day of the experiment. b. Treat cells with this compound at the desired concentration (e.g., 1.25 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO). c. For each condition (vehicle and this compound), have a parallel set of wells treated with a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM) for the last 2-4 hours of the experiment.

-

Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells in lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate.

-

Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against LC3, p62, and a loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Data Analysis: a. Quantify the band intensities for LC3-II, p62, and the loading control. b. Autophagic flux is determined by the difference in LC3-II levels between the samples with and without the lysosomal inhibitor. A decrease in this difference in this compound-treated cells compared to control cells indicates inhibition of autophagic flux.

Measurement of Lysosomal pH using LysoSensor Yellow/Blue

This protocol details the use of the ratiometric pH indicator dye LysoSensor Yellow/Blue to measure changes in lysosomal pH upon inhibition of TRPML1 with this compound.

Materials:

-

Cells of interest cultured in a 96-well plate or on coverslips

-

LysoSensor Yellow/Blue DND-160

-

HBSS or other physiological buffer

-

This compound

-

Nigericin and Monensin (for pH calibration)

-

A series of calibration buffers with known pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0)

-

Fluorescence plate reader or microscope capable of dual-excitation ratiometric measurement (Excitation ~340 nm and ~380 nm, Emission ~520 nm)

Procedure:

-

Cell Preparation and Treatment: a. Plate cells in a 96-well plate or on coverslips. b. Treat the cells with this compound at the desired concentration for the desired duration. Include a vehicle control.

-

Dye Loading: a. Prepare a 1 µM working solution of LysoSensor Yellow/Blue in pre-warmed HBSS. b. Wash the cells once with HBSS. c. Incubate the cells with the LysoSensor solution for 5-10 minutes at 37°C. d. Wash the cells twice with HBSS.

-

pH Measurement: a. Immediately measure the fluorescence intensity using a plate reader or microscope. b. Excite the cells at approximately 340 nm and 380 nm and record the emission at around 520 nm. c. Calculate the ratio of the fluorescence intensities (e.g., 340/380 or 380/340).

-

Calibration Curve: a. In a separate set of wells, incubate untreated cells with the calibration buffers of known pH. b. Add ionophores such as nigericin (10 µM) and monensin (10 µM) to equilibrate the lysosomal pH with the extracellular buffer pH. c. Load the cells with LysoSensor Yellow/Blue as described above. d. Measure the fluorescence ratios for each known pH to generate a standard curve.

-

Data Analysis: a. Use the standard curve to convert the fluorescence ratios from the experimental samples into absolute lysosomal pH values. b. Compare the lysosomal pH of this compound-treated cells with that of control cells.

Conclusion

This compound is a critical pharmacological tool for investigating the multifaceted roles of the TRPML1 channel. Its ability to specifically inhibit TRPML1-mediated cation flux allows for the detailed study of lysosomal signaling and its impact on cellular homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of TRPML1 function in health and disease. Further research into the stereospecific activities of this compound isomers and the development of even more potent and selective inhibitors will continue to advance our understanding of the therapeutic potential of targeting TRPML1.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. embopress.org [embopress.org]

- 7. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Downstream Signaling Pathways of ML-SI1

Introduction

This compound is a potent and specific synthetic inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial lysosomal cation channel.[1][2][3] As an antagonist, this compound blocks the TRPML1-mediated release of calcium (Ca²⁺) from the lysosome, a key signaling event that regulates a multitude of cellular processes.[4][5][6] This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to support further research and drug development efforts.

Core Mechanism of Action

This compound is a racemic mixture of diastereomers that inhibits TRPML1 with an IC₅₀ value of 15 μM.[1][2][3] Its primary mode of action is the non-competitive, activator-dependent inhibition of TRPML1. It effectively blocks Ca²⁺ efflux from the lysosome that is induced by both synthetic TRPML1 agonists (like ML-SA1) and the endogenous agonist phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[7][8] This blockade of lysosomal Ca²⁺ release is the initiating event for the downstream effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity and its effects in various experimental contexts.

| Parameter | Value | Channel | Comments | Reference(s) |

| IC₅₀ | 15 μM | TRPML1 | Inhibitory concentration for TRPML1. | [1][2][3] |

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference(s) |

| PANC1 cells | 0-100 μM | 48 h | Reduced cell viability. | [2] |

| Hippocampal neurons | 20 μM | 2 h | Blocked LAMTOR1 knockdown-induced changes in lysosomal localization. | [2][6] |

| IPEC-J2 cells | 1.25 μM | 24 h | Reduced AFB1-induced ROS and Ca²⁺ levels, apoptosis, and autophagy. | [1][2] |

| HEK293T cells | 10 μM | - | Inhibitory effect on hTRPML1 confirmed by Fura-2 based calcium imaging. | [1][3] |

| M1 cells | 25 μM | 30 min (preincubation) | Abrogated ML-SA1-induced Ca²⁺ oscillations and AQP2 apical accumulation. | [5] |

| Primary neurons | - | - | Reduced the number of spontaneous Ca²⁺ sparks. | [9] |

Core Downstream Signaling Pathways

Inhibition of Lysosomal Calcium Signaling

The most direct downstream effect of this compound is the inhibition of lysosomal Ca²⁺ release. TRPML1 channels are crucial for maintaining lysosomal Ca²⁺ homeostasis, and their activation leads to a transient increase in cytosolic Ca²⁺ in the perinuclear region. This localized Ca²⁺ signal is critical for initiating various cellular processes. This compound effectively blocks this initial step.

Regulation of Autophagy and Lysosomal Biogenesis

Lysosomal Ca²⁺ signaling is intricately linked to the regulation of autophagy and lysosomal biogenesis, primarily through the transcription factor EB (TFEB).

-

TFEB Activation: TRPML1-mediated Ca²⁺ release activates the phosphatase Calcineurin. Calcineurin, in turn, dephosphorylates TFEB, leading to its translocation from the cytosol to the nucleus.

-

Gene Transcription: In the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) element in the promoter region of target genes, driving the expression of genes involved in lysosomal biogenesis and autophagy.

-

This compound's Impact: By blocking the initial Ca²⁺ signal, this compound prevents the activation of the Calcineurin-TFEB pathway. This leads to the cytosolic retention of TFEB, thereby inhibiting the transcription of lysosomal and autophagy-related genes. This has been shown to reduce the number of autophagosomes and block the clearance of aggregated proteins.[1][10]

Impact on Vesicular Trafficking and Lysosome Positioning

TRPML1-mediated Ca²⁺ release also plays a role in regulating the movement and positioning of lysosomes within the cell. For instance, in hippocampal neurons, TRPML1 activity is required for the proper dendritic localization of lysosomes. Inhibition of TRPML1 by this compound has been shown to disrupt this process, leading to altered lysosomal trafficking.[2][6] This can have significant implications for neuronal function, where the spatial organization of organelles is critical.

Experimental Protocols

Fura-2 Based Single-Cell Calcium Imaging

This method is used to measure changes in intracellular calcium concentration.

-

Cell Preparation: Cells (e.g., HEK293T) are seeded on glass coverslips and allowed to adhere.

-

Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl ester) by incubating them in a solution containing the dye.

-

Imaging: The coverslip is mounted on an inverted microscope equipped for fluorescence imaging. Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.

-

Stimulation: A baseline fluorescence ratio (F340/F380) is established. The TRPML1 agonist (e.g., ML-SA1) is then added to the bath solution to induce Ca²⁺ release.

-

Inhibition: To test the effect of this compound, cells are pre-incubated with the inhibitor for a specified period before the addition of the agonist.

-

Data Analysis: The change in the F340/F380 ratio over time reflects the change in intracellular Ca²⁺ concentration. A reduction in the agonist-induced ratio change in the presence of this compound indicates inhibition.[1][3]

Western Blotting for Autophagy Markers

This technique is used to quantify the levels of specific proteins involved in autophagy.

-

Cell Lysis: Cells are treated with this compound for the desired time and concentration. After treatment, cells are washed and lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for an autophagy marker (e.g., LC3, SQSTM1/p62). A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

-

Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light is captured on film or by a digital imager.

-

Analysis: The intensity of the bands corresponding to the protein of interest is quantified. A change in the levels of LC3-II or SQSTM1 can indicate modulation of the autophagic flux.[1]

TFEB Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the subcellular localization of TFEB.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound and/or a TRPML1 agonist.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibodies to enter the cell.

-

Immunostaining: Cells are incubated with a primary antibody against TFEB, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye like DAPI.

-

Microscopy: The coverslips are mounted on slides and imaged using a fluorescence or confocal microscope.

-

Analysis: The localization of the TFEB signal (cytoplasmic vs. nuclear) is assessed. Inhibition of nuclear translocation by this compound is determined by a predominantly cytoplasmic TFEB signal in treated cells compared to controls.[7][11]

This compound serves as a critical research tool for elucidating the multifaceted roles of TRPML1 and lysosomal Ca²⁺ signaling. Its ability to potently inhibit TRPML1 provides a mechanism to dissect the downstream consequences of this channel's activity, from the regulation of autophagy and lysosomal biogenesis via the TFEB pathway to the control of organellar trafficking. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting TRPML1 in various disease contexts, including lysosomal storage disorders and neurodegenerative diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPML1-Induced Lysosomal Ca2+ Signals Activate AQP2 Translocation and Water Flux in Renal Collecting Duct Cells [mdpi.com]

- 6. embopress.org [embopress.org]

- 7. researchgate.net [researchgate.net]

- 8. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. (S)-ML-SA1 Activates Autophagy via TRPML1-TFEB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ML-SI1 in Lysosomal Calcium Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of ML-SI1, a critical pharmacological tool used to investigate the function of the lysosomal calcium channel TRPML1. We will explore its mechanism of action, its impact on cellular signaling pathways, and the experimental protocols used to characterize its effects.

Introduction to Lysosomal Calcium Signaling and TRPML1

Lysosomes, once viewed simply as cellular recycling centers, are now recognized as sophisticated signaling hubs that regulate a multitude of cellular processes, including autophagy, membrane trafficking, and nutrient sensing. A key element of their signaling function is their ability to act as intracellular calcium (Ca²⁺) stores. The release of Ca²⁺ from the lysosomal lumen into the cytosol can initiate localized or global Ca²⁺ signals that modulate downstream effector proteins and pathways.

The primary channel responsible for this Ca²⁺ efflux is the Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene. TRPML1 is a non-selective cation channel that is activated by the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). Mutations in TRPML1 lead to the lysosomal storage disorder Mucolipidosis Type IV, a severe neurodegenerative disease, highlighting the channel's critical physiological role. The study of TRPML1 has been greatly advanced by the development of specific pharmacological modulators, including the synthetic agonist ML-SA1 and the inhibitor this compound.

This compound: A Pharmacological Inhibitor of TRPML1

This compound is a cell-permeable small molecule that functions as a selective inhibitor of the TRPML1 channel.[1] It is a racemic mixture of inseparable diastereomers and has been instrumental in elucidating the physiological roles of TRPML1-mediated Ca²⁺ release.[2][3][4] By blocking the channel, this compound prevents the efflux of Ca²⁺ from the lysosome into the cytosol, thereby inhibiting the initiation of downstream signaling events.[5][6][7] Its ability to antagonize the effects of both synthetic agonists (like ML-SA1) and endogenous activators makes it a valuable tool for dissecting TRPML1-specific functions.[5][6][8] While it is considered a selective TRPML1 inhibitor, some studies have noted a weak effect on TRPML2.[4]

Mechanism of Action

This compound exerts its effect by directly blocking the TRPML1 ion channel. This inhibitory action prevents the Ca²⁺ release typically triggered by agonists such as ML-SA1.[5] The activation of TRPML1 by agonists leads to a conformational change that opens the channel pore, allowing cations, primarily Ca²⁺, to flow down their electrochemical gradient from the lysosome (where Ca²⁺ concentration is high) to the cytosol (where it is low). This compound prevents this process, effectively silencing the channel and abrogating the subsequent Ca²⁺ signal.[7] This "on-target" inhibition has been confirmed in various cell types, where pretreatment with this compound completely prevents the cytosolic Ca²⁺ oscillations induced by ML-SA1.[5][7]

Quantitative Data on TRPML1 Modulators

The efficacy of this compound and its corresponding agonist ML-SA1 has been quantified in various studies. This data is crucial for designing experiments and interpreting results.

| Compound | Modulator Type | Target | Potency | Typical Experimental Concentration | Reference |

| This compound | Inhibitor / Antagonist | TRPML1 | IC₅₀: 15 µM | 10 - 25 µM | [4][9][10] |

| ML-SA1 | Agonist | TRPML1 | EC₅₀: 9.7 µM (at pH 4.6) | 5 - 25 µM | [11][12][13] |

| ML-SA1 | Agonist | TRPML1 | EC₅₀: 15.3 µM (at pH 7.4) | 5 - 25 µM | [11][12][13] |

Signaling Pathways Modulated by this compound

By inhibiting TRPML1-mediated Ca²⁺ release, this compound impacts several critical cellular signaling pathways that are dependent on lysosomal calcium.

The release of Ca²⁺ from lysosomes acts as a second messenger that can be decoded by various downstream effectors. A primary pathway involves the activation of the Ca²⁺/calcineurin signaling cascade.[5][7] This pathway is crucial for processes such as the translocation of aquaporin 2 (AQP2) in renal cells.[5] Furthermore, TRPML1-dependent Ca²⁺ release is a key trigger for lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane to release their contents.[1][14][15] this compound has been shown to block this process.[1]

TRPML1 activity is also intricately linked to autophagy. The Ca²⁺ released by TRPML1 can promote the fusion of autophagosomes with lysosomes, a critical step in the clearance of cellular waste and protein aggregates.[13][16] By blocking this Ca²⁺ signal, this compound can inhibit autophagic flux.[13] This has implications for neurodegenerative diseases characterized by protein accumulation. Finally, TRPML1 can activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, creating a positive feedback loop.[17][18] this compound can disrupt this regulatory circuit.

Key Experimental Protocols

Investigating the role of this compound requires precise experimental methods to measure changes in lysosomal Ca²⁺ release and channel activity.

This protocol describes the use of ratiometric fluorescent dyes, such as Fura-2, to measure global changes in cytosolic Ca²⁺ concentration following pharmacological modulation of TRPML1.[4][19]

-

Cell Culture: Plate cells (e.g., HEK293T, primary neurons) on glass-bottom dishes suitable for live-cell imaging.

-

Dye Loading: Incubate cells with Fura-2 AM (acetoxymethyl ester) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells and incubate in fresh buffer for at least 30 minutes to allow cytosolic esterases to cleave the AM group, trapping the active Fura-2 dye inside the cell.

-

Inhibitor Pre-incubation: For the experimental group, pre-incubate the cells with this compound (e.g., 15-20 µM) for 15-30 minutes. The control group should be incubated with a vehicle (e.g., DMSO).

-

Imaging and Stimulation: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system. Acquire baseline fluorescence by alternately exciting the dye at 340 nm and 380 nm and measuring emission at ~510 nm. After establishing a stable baseline, add the TRPML1 agonist ML-SA1 (e.g., 10 µM) and continue recording.

-

Data Analysis: The ratio of the fluorescence intensities (F340/F380) is calculated over time. An increase in this ratio corresponds to an increase in cytosolic [Ca²⁺]. The response in this compound-treated cells is compared to the control to quantify inhibition.

Genetically Encoded Ca²⁺ Indicators (GECIs) can be targeted to specific subcellular locations. Fusing a GECI like GCaMP6m to TRPML1 allows for the direct visualization of Ca²⁺ release in the immediate vicinity of the lysosome.[6][20]

-

Transfection: Transfect cells with a plasmid encoding a TRPML1-GCaMP6m fusion protein. Allow 24-48 hours for protein expression.

-

Lysosome Identification (Optional): To confirm the localization of the sensor, cells can be co-loaded with a lysosomal marker like LysoTracker Red before imaging.

-

Inhibitor Pre-incubation: As in Protocol 1, pre-treat the experimental group with this compound.

-

Live-Cell Imaging: Using a confocal or widefield fluorescence microscope, acquire a time-lapse series of images of the GCaMP6m fluorescence (e.g., 488 nm excitation, ~515 nm emission).

-

Stimulation and Analysis: After a baseline period, add ML-SA1. An increase in GCaMP6m fluorescence intensity in specific puncta (representing lysosomes) indicates local Ca²⁺ release. The fluorescence change in this compound treated cells is compared to controls.

This advanced technique provides a direct measure of the ion currents flowing through TRPML1 channels on the limiting membrane of an isolated lysosome.[11][19]

-

Lysosome Enlargement: Treat cells (e.g., human fibroblasts) with a substance like vacuolin-1 to induce the formation of enlarged lysosomes that are amenable to patch-clamping.

-

Patch-Clamp Recording: Using a micropipette, form a high-resistance (gigaohm) seal with the membrane of an enlarged lysosome. The "whole-endolysosome" configuration is then achieved by rupturing the membrane patch.

-

Current Measurement: Apply voltage steps and measure the resulting ion currents. The bath solution mimics the cytosol, and the pipette solution mimics the acidic lysosomal lumen.

-

Pharmacology: Apply the agonist ML-SA1 to the "cytosolic" side to activate TRPML1 currents. Subsequently, co-apply this compound to demonstrate the inhibition of these currents, confirming its action as a channel blocker.

References

- 1. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TRPML1-Induced Lysosomal Ca2+ Signals Activate AQP2 Translocation and Water Flux in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. mdpi.com [mdpi.com]

- 8. Structural biology of cation channels important for lysosomal calcium release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]

- 14. The Role of TRPMLs in Endolysosomal Trafficking and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lysosomal exocytosis and lipid storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alzdiscovery.org [alzdiscovery.org]

- 17. researchgate.net [researchgate.net]

- 18. Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - PMC [pmc.ncbi.nlm.nih.gov]

ML-SI1 and its Effect on Autophagy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic small molecule ML-SI1 and its role as a modulator of autophagy. This compound is a selective antagonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial lysosomal calcium channel. By inhibiting TRPML1, this compound disrupts lysosomal calcium signaling, a key process in the regulation of autophagy. This guide will delve into the mechanism of action of this compound, its impact on autophagic flux, and the downstream signaling pathways it affects. Detailed experimental protocols and quantitative data from key studies are presented to provide a practical resource for researchers in the field.

Introduction to this compound and TRPML1

This compound is a potent and selective inhibitor of the TRPML1 ion channel.[1][2][3] TRPML1, also known as MCOLN1, is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes.[4][5] It plays a critical role in maintaining lysosomal homeostasis and is involved in various cellular processes, including lysosomal trafficking, exocytosis, and autophagy.[4][5] The activity of TRPML1 is regulated by factors such as lysosomal pH and the phosphoinositide PI(3,5)P2.[6][7]

Mutations in the MCOLN1 gene are the cause of mucolipidosis type IV (MLIV), a lysosomal storage disorder characterized by neurodegeneration and impaired autophagy.[5] This highlights the fundamental role of TRPML1 in cellular health.

Mechanism of Action: How this compound Inhibits Autophagy

This compound exerts its inhibitory effect on autophagy by blocking the TRPML1 channel, thereby preventing the release of calcium (Ca²⁺) from the lysosome into the cytosol.[1][8] Lysosomal Ca²⁺ release is a critical signaling event that triggers multiple downstream pathways essential for the progression of autophagy.

The primary mechanism by which this compound inhibits autophagy involves the disruption of the following key processes:

-

Inhibition of Autophagosome-Lysosome Fusion: The fusion of autophagosomes with lysosomes to form autolysosomes is a Ca²⁺-dependent process.[1] By blocking TRPML1-mediated Ca²⁺ release, this compound impedes this crucial step, leading to an accumulation of autophagosomes.[2][3]

-

Suppression of TFEB Activation: Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy.[9][10] Its activation requires dephosphorylation by the Ca²⁺-dependent phosphatase calcineurin.[1][9] this compound, by preventing the increase in cytosolic Ca²⁺ from the lysosome, inhibits calcineurin activity and subsequently prevents the nuclear translocation and activation of TFEB.[10][11]

-

Modulation of mTOR Signaling: The mechanistic target of rapamycin (mTOR) is a central negative regulator of autophagy.[12][13] Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits TRPML1.[4] Conversely, starvation-induced mTORC1 inhibition leads to TRPML1 activation.[4] While this compound's primary action is direct channel blockade, its modulation of lysosomal function can indirectly influence mTOR signaling pathways that are sensitive to lysosomal status.

Signaling Pathway Diagram

Caption: this compound signaling pathway in autophagy inhibition.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of this compound on autophagy and related cellular processes.

Table 1: Effect of this compound on Autophagic Flux Markers

| Cell Line | This compound Concentration | Treatment Time | Effect on LC3-II Levels | Effect on p62/SQSTM1 Levels | Reference |

| HeLa | 20 µM | 1 h | Co-application with ML-SA5 completely inhibited the ML-SA5-induced increase in LC3-II. | Not specified | [2][3] |

| A-375 & U-87 MG | 20 µM | 4 h | Co-application with ML-SA5 abolished the ML-SA5-induced increase in LC3-II. | Co-application with ML-SA5 abolished the ML-SA5-induced increase in SQSTM1. | [14] |

| LUHMES-derived neurons | 10 µM | 24 h | Significant accumulation of p62. | Significant accumulation of p62. | [15] |

Table 2: Effect of this compound on Lysosomal Function

| Cell Line | This compound Concentration | Parameter Measured | Observed Effect | Reference |

| Cos1 | 25 µM | Recovery from vacuolin-1 induced enlarged lysosomes | Significantly suppressed the recovery of normal lysosome size. | [8] |

| Macrophages | Not specified | Particle uptake and lysosomal exocytosis | Inhibited | [1] |

| TFEB-GFP stable cells | 10 µM | Temsirolimus-induced TFEB nuclear translocation | Blocked | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on autophagy.

Western Blot Analysis of LC3 and p62

This protocol is for assessing the accumulation of autophagosomes by measuring the levels of LC3-II and the autophagic substrate p62/SQSTM1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3, anti-p62, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the specified duration. Include positive (e.g., starvation, rapamycin) and negative (e.g., DMSO vehicle) controls. To measure autophagic flux, include a condition with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in the last 2-4 hours of treatment.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

-

Analysis: Quantify the band intensities. The ratio of LC3-II to a loading control is determined. An increase in LC3-II in the presence of this compound and a lysosomal inhibitor compared to the inhibitor alone indicates a block in autophagic flux. An increase in p62 levels also suggests autophagy inhibition.

Autophagic Flux Assay using Tandem Fluorescent mRFP-GFP-LC3

This method allows for the visualization and quantification of autophagic flux by taking advantage of the different pH sensitivities of GFP and mRFP.[17][18]

Materials:

-

Cells stably or transiently expressing the mRFP-GFP-LC3 plasmid

-

Fluorescence microscope with appropriate filters

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Transfection and Treatment: Transfect cells with the mRFP-GFP-LC3 plasmid. After 24-48 hours, treat the cells with this compound.

-

Imaging:

-

In non-acidic autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta.

-

Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP signal persists, appearing as red puncta.

-

-

Image Acquisition: Acquire images using both green and red fluorescence channels.

-

Analysis:

-

Count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

-

An increase in the number of yellow puncta and a decrease in red puncta in this compound-treated cells indicate a blockage of autophagosome-lysosome fusion.

-

Experimental Workflow Diagram

Caption: Workflow for mRFP-GFP-LC3 autophagic flux assay.

Lysosomal Calcium Measurement

This protocol describes how to measure changes in lysosomal calcium release using a fluorescent calcium indicator.

Materials:

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM)

-

Fluorescence plate reader or microscope capable of ratiometric imaging

-

Ionomycin (Ca²⁺ ionophore)

-

EGTA (Ca²⁺ chelator)

Procedure:

-

Cell Loading: Load cells with a Ca²⁺ indicator dye according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence intensity.

-

Stimulation: Add this compound and monitor the fluorescence change over time. A decrease in the signal after an initial peak induced by an agonist (like ML-SA1) would indicate inhibition of Ca²⁺ release.

-

Controls: Use a known TRPML1 agonist (e.g., ML-SA1) to induce Ca²⁺ release as a positive control.[6][7] The effect of this compound can be assessed by its ability to block this agonist-induced release.

-

Analysis: The change in fluorescence intensity or ratio reflects the change in cytosolic Ca²⁺ concentration originating from the lysosomes.

Conclusion and Future Directions

This compound is a valuable tool for studying the role of TRPML1 and lysosomal calcium signaling in autophagy. Its ability to selectively inhibit this channel allows for the precise dissection of the molecular events governing autophagic flux. The data and protocols presented in this guide provide a solid foundation for researchers investigating the intricate regulation of autophagy and its implications in health and disease.

Future research may focus on the therapeutic potential of modulating TRPML1 activity. While this compound serves as a research tool, understanding its effects can inform the development of drugs targeting lysosomal dysfunction in various pathologies, including neurodegenerative diseases and cancer. Further studies are also needed to fully elucidate the interplay between TRPML1, mTOR signaling, and other autophagy-regulating pathways.

References

- 1. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Lysosomal Calcium Channels in Autophagy and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fondazionetelethon.it [fondazionetelethon.it]

- 6. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]

- 8. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysosomal calcium regulates autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms of Action of Autophagy Modulators Dissected by Quantitative Systems Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. bitesizebio.com [bitesizebio.com]

Exploring the Role of the TRPML1 Channel in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health concern.[1] A common pathological hallmark across many of these disorders is the intracellular accumulation of misfolded or aggregated proteins, such as amyloid-beta (Aβ), tau, and α-synuclein.[2][3][4] The cell's primary clearance system for these toxic substrates is the autophagy-lysosomal pathway (ALP). An age-related decline in ALP efficiency is considered a key driver of neurodegenerative pathogenesis.[5]

At the heart of this critical cellular housekeeping process is the Transient Receptor Potential Mucolipin 1 (TRPML1) ion channel. Functioning as a master regulator of the ALP, TRPML1 is a lysosomal Ca2+ channel that, when activated, initiates a cascade of events promoting cellular clearance and homeostasis.[5][6] Loss-of-function mutations in the MCOLN1 gene, which encodes TRPML1, cause the neurodegenerative lysosomal storage disorder Mucolipidosis type IV, highlighting its critical role in neuronal health.[6][7]

This technical guide provides an in-depth exploration of TRPML1's role in neurodegenerative disease models. It focuses on the use of pharmacological modulators to probe and manipulate its function. Specifically, it details the therapeutic potential of TRPML1 agonists (e.g., ML-SA1) and the crucial role of TRPML1 inhibitors, such as ML-SI1 , as experimental tools for target validation and mechanistic studies.

The Central Role of TRPML1 in Neuronal Autophagy

TRPML1 is a non-selective cation channel predominantly located on the membrane of late endosomes and lysosomes.[6] Its activation is a pivotal event in the regulation of the autophagy-lysosomal pathway.

Mechanism of Action: The activation of TRPML1, either by its endogenous agonist PI(3,5)P₂ or synthetic compounds, triggers the release of Ca²+ from the lysosomal lumen into the cytosol.[8] This localized Ca²+ signal initiates a pro-clearance cascade:

-

TFEB/TFE3 Activation: The lysosomal Ca²+ release activates the calcium-dependent phosphatase calcineurin, which dephosphorylates and activates the Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[5]

-

Lysosomal Biogenesis and Autophagy: Once activated, TFEB/TFE3 translocate to the nucleus, where they drive the expression of a network of genes involved in lysosome biogenesis and autophagy.[5][8]

-

Enhanced Autophagic Flux: This process leads to the formation of new lysosomes and autophagosomes, enhancing the cell's overall capacity to sequester and degrade toxic cargo.[5]

-

Aggregate Clearance: The revitalized ALP efficiently clears pathogenic protein aggregates like Aβ, tau, and α-synuclein, thereby mitigating their toxic effects.[3][8][9]

Dysfunction in this pathway, whether through genetic mutation or age-related decline, is directly linked to the pathology of neurodegenerative diseases.[2][8]

Pharmacological Modulation of TRPML1 in Disease Models

The central role of TRPML1 in cellular clearance makes it a compelling therapeutic target. Small molecule modulators are essential tools for studying its function and evaluating its therapeutic potential.

-

TRPML1 Agonists (e.g., ML-SA1): Synthetic agonists like ML-SA1 activate the TRPML1 channel independently of its endogenous ligand.[8] Studies have shown that ML-SA1 can rescue Alzheimer's-related pathology in neuronal models by restoring endolysosomal function, promoting lysosomal acidification, and reducing Aβ accumulation.[8][9] In models of Parkinson's disease, ML-SA1 facilitates the clearance of α-synuclein aggregates by promoting autophagosome maturation.[10]

-

TRPML1 Inhibitors (e.g., this compound): this compound is a small molecule inhibitor of the TRPML1 channel.[7][11] Its primary application in this field is not as a therapeutic agent, but as a critical experimental control. By demonstrating that this compound can block the beneficial effects of an agonist like ML-SA1, researchers can confirm that the observed cellular responses are specifically mediated through the TRPML1 channel.[8][10] Furthermore, the application of TRPML1 inhibitors alone can mimic disease-related deficits, such as the accumulation of autophagy markers like p62, reinforcing the link between channel inhibition and impaired cellular clearance.[12]

Quantitative Data on TRPML1 Modulators

The following tables summarize key quantitative findings from studies utilizing TRPML1 modulators in various neurodegenerative disease models.

Table 1: Effects of TRPML1 Modulators in Alzheimer's Disease Models

| Model System | Compound | Concentration | Key Quantitative Effect | Reference |

|---|---|---|---|---|

| Primary neurons with PIKfyve inhibition | ML-SA1 | 50 µM | Restored the number of Rab7-positive vacuoles to control levels. | [8] |

| APOE ε4 iPSC-derived neurons | ML-SA1 | Not specified | Enhanced TRPML1-mediated Ca2+ release. | [9][13] |

| Primary cortical neurons | YM201636 (PIKfyve inhibitor) | 4 µM | Induced AD-like endolysosomal pathology (vacuolation). | [8] |

| Cell culture model | LDL treatment | Not specified | Increased Aβ42 levels; effect reversed by ML-SA1. |[9] |

Table 2: Effects of TRPML1 Modulators in Parkinson's Disease Models

| Model System | Compound | Concentration | Key Quantitative Effect | Reference |

|---|---|---|---|---|

| HEK293T cells expressing A53T α-synuclein | ML-SA1 | 10 µM | Reduced the amount of α-synuclein protein and percentage of cells with aggregates. | [10] |

| LUHMES-derived dopaminergic neurons | ML-SA1 | 10 µM | Showed a trend for reduced p62 accumulation after 24h. | [12] |

| LUHMES-derived dopaminergic neurons | ML-SI3 (inhibitor) | Not specified | Caused significant accumulation of p62. | [12] |

| hiPSC-derived neurons with α-synuclein | ML-SA1 | Not specified | Showed a trend to reduce α-synuclein aggregates. |[9] |

Table 3: Pharmacological Properties of TRPML1 Inhibitors

| Compound | Target(s) | Activity | IC₅₀ | Reference |

|---|---|---|---|---|

| This compound | TRPML1 | Inhibitor | 15 µM | [11] |

| (-)-trans-ML-SI3 | TRPML1, TRPML2 | Potent Inhibitor | 1.6 µM (TRPML1), 2.3 µM (TRPML2) | [7] |

| (-)-trans-ML-SI3 | TRPML3 | Weak Inhibitor | 12.5 µM |[7] |

Visualizing TRPML1 Pathways and Workflows

Caption: TRPML1 signaling pathway in autophagy regulation.

Caption: Experimental workflow for testing TRPML1 modulators.

Caption: Logical relationship of TRPML1 activity and neurodegeneration.

Key Experimental Protocols

The following are generalized protocols for the application of this compound and other modulators in common in vitro neurodegenerative disease models.

Protocol 1: Treatment of Neuronal Cultures with TRPML1 Modulators

Objective: To assess the effect of TRPML1 activation or inhibition on a cellular phenotype (e.g., protein aggregation, autophagy markers).

Materials:

-

Neuronal cell line (e.g., LUHMES, SH-SY5Y) or primary/iPSC-derived neurons.

-

Complete cell culture medium.[14]

-

This compound (MedChemExpress or similar), ML-SA1.

-

Dimethyl sulfoxide (DMSO), sterile.

-

Multi-well cell culture plates.[14]

Procedure:

-

Cell Plating: Seed cells onto appropriate culture plates (e.g., 24-well plate with coverslips for imaging) at a density that will result in 70-80% confluency at the time of analysis. Culture under standard conditions (e.g., 37°C, 5% CO₂).

-

Stock Solution Preparation: Prepare 10 mM stock solutions of this compound and ML-SA1 in sterile DMSO. Aliquot and store at -20°C.[11] Avoid repeated freeze-thaw cycles.

-

Treatment: On the day of the experiment, thaw the stock solutions. Prepare working dilutions in pre-warmed complete culture medium. For a final concentration of 10 µM, dilute the 10 mM stock 1:1000.

-

Vehicle Control: Add an equivalent volume of DMSO to the medium (e.g., 1 µL per 1 mL of medium for a 1:1000 dilution).

-

Test Conditions: Remove old medium from cells and replace with medium containing the final concentration of ML-SA1 (e.g., 10 µM), this compound (e.g., 15 µM), or a combination. For combination treatments, pre-incubate with the inhibitor (this compound) for 30-60 minutes before adding the agonist (ML-SA1).

-

-

Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24 hours).[12]

-

Endpoint Analysis: Proceed to downstream analysis, such as immunocytochemistry or protein extraction for Western blotting.

Protocol 2: Immunocytochemistry for Autophagy Marker p62

Objective: To visualize and quantify the accumulation of the autophagy substrate p62/SQSTM1, an indicator of impaired autophagic flux, following TRPML1 inhibition.

Materials:

-

Treated cells on coverslips (from Protocol 1).

-

Phosphate-Buffered Saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS for fixation.

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20.

-

Primary Antibody: Rabbit anti-p62/SQSTM1.

-

Secondary Antibody: Alexa Fluor-conjugated Goat anti-Rabbit IgG.

-

DAPI nuclear stain.

-

Mounting medium.

Procedure:

-

Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Permeabilization: Incubate with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash three times with PBS. Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the anti-p62 antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescent secondary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.

-

Staining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to counterstain nuclei. Wash once with PBS. Mount coverslips onto microscope slides using mounting medium.

-

Imaging: Acquire images using a fluorescence or confocal microscope. Quantify p62 puncta or intensity per cell using image analysis software (e.g., ImageJ/Fiji).

Conclusion and Future Directions

The TRPML1 channel has emerged as a powerful, high-level regulator of the autophagy-lysosomal pathway, making it a highly attractive therapeutic target for neurodegenerative diseases characterized by proteotoxicity. Pharmacological activation of TRPML1 with agonists like ML-SA1 has shown significant promise in preclinical models by enhancing the clearance of pathogenic protein aggregates.[3]

The role of the TRPML1 inhibitor, this compound, is equally critical from a research perspective. It serves as an indispensable tool for confirming on-target effects of TRPML1 agonists and for creating cellular models that mimic the lysosomal dysfunction seen in disease. The use of more potent and specific inhibitors, such as (-)-trans-ML-SI3, will further refine these mechanistic studies.[7]

While the preclinical data are encouraging, significant challenges remain. The development of brain-penetrant TRPML1 agonists with favorable pharmacokinetic and safety profiles is essential for clinical translation.[9] Future research should focus on chronic dosing studies in animal models to fully evaluate the therapeutic potential and long-term safety of targeting TRPML1.[9] Ultimately, rejuvenating the brain's intrinsic clearance systems by modulating targets like TRPML1 offers a promising strategy to combat the progression of neurodegenerative diseases.

References

- 1. A Review on Neurodegenerative Diseases with their Suitable Animal Models – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are TRPML1 agonists and how do they work? [synapse.patsnap.com]

- 4. Experimental Cell Models for Investigating Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lysoway.com [lysoway.com]

- 6. karger.com [karger.com]

- 7. Chemical and pharmacological characterization of the TRPML calcium channel blockers this compound and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

The TRPML1 Inhibitor ML-SI1: A Technical Guide to its Application in Cancer Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer Stem Cells (CSCs) represent a subpopulation of tumor cells with capacities for self-renewal, differentiation, and tumorigenicity, driving tumor growth, metastasis, and therapeutic resistance.[1][2] A promising avenue in oncology is the targeted elimination of this resilient cell population. Emerging research has identified the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a lysosomal cation channel, as a potential therapeutic target in CSCs.[1][3] ML-SI1, a specific inhibitor of TRPML1, has demonstrated significant efficacy in eliminating breast cancer stem cells by inducing a specific form of iron-dependent cell death known as ferroptosis.[1][3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its application in CSC research.

Mechanism of Action: TRPML1 Inhibition and Ferroptosis Induction

This compound is a potent inhibitor of the TRPML1 channel, with an IC50 of 15 μM.[5] TRPML1 is crucial for maintaining lysosomal homeostasis, including the regulation of lysosomal iron release into the cytoplasm.[6] In cancer stem cells, particularly in breast cancer, TRPML1 is often highly expressed.[1][3]

The primary mechanism by which this compound eliminates CSCs is through the induction of ferroptosis.[1][3][4] By inhibiting TRPML1, this compound disrupts lysosomal iron homeostasis, leading to an accumulation of intracellular reactive oxygen species (ROS) and lipid peroxidation, which are characteristic features of ferroptosis.[3][4] This targeted induction of ferroptosis in CSCs reduces their stemness and enhances the sensitivity of cancer cells to conventional chemotherapeutic agents like doxorubicin.[1][6]

The signaling pathway affected by this compound in cancer stem cells is centered around the inhibition of TRPML1 and the subsequent cascade of events leading to ferroptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cancer stem cells.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| IC50 (TRPML1 Inhibition) | - | 15 µM | 50% inhibition of TRPML1 channel activity | [5] |

| CSC Proportion | HCC1954 | 6 µM | Significant reduction in ALDH-positive cells | [4] |

| CSC Proportion | HCC1954 | 10 µM | Significant reduction in ALDH-positive cells | [4] |

| Cell Migration | HCC1954 | 10 µM | Remarkable impediment of cell migration in wound healing assay | [4][7] |

| Chemosensitization | HCC1954, SUM149 | 10 µM | Enhanced sensitivity to Doxorubicin | [7] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Treatment Group | Animal Model | Dosage | Outcome | Reference |

| This compound (pre-incubation) | Nude mice with transplanted mammospheres | 20 µM for 3 days | Significant reduction in tumor volume and weight | [6] |

| This compound (systemic) | Nude mice with HCC1954 cell injection | 30 mg/kg (intraperitoneal) | Decreased tumor sizes after 50 days | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and cancer stem cells.

Mammosphere Formation Assay

This assay is used to quantify the self-renewal capacity of cancer stem cells.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from either a cancer cell line or primary tumor tissue by enzymatic digestion (e.g., with trypsin) and mechanical dissociation.[8][9]

-

Seeding: Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates to prevent cell adhesion and promote sphere formation.[8][10]

-

Culture Medium: Culture the cells in serum-free mammosphere medium, typically DMEM/F12 supplemented with B27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF).[8]

-

Treatment: Add this compound at the desired concentrations (e.g., 6 µM, 10 µM) or a vehicle control (DMSO) to the culture medium at the time of seeding.

-

Incubation: Incubate the plates for 5-10 days at 37°C in a 5% CO₂ incubator, allowing mammospheres to form.[8]

-

Quantification: Count the number of mammospheres with a diameter greater than 50 µm using a microscope.

-

Analysis: Calculate the Sphere Forming Efficiency (SFE) as: (Number of mammospheres formed / Number of single cells seeded) x 100%.

Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 48 hours).

-

Reagent Addition:

-

For MTT assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[11][12]

-

For MTS assay: Add a combined MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) and electron coupling reagent solution to each well and incubate for 1-4 hours.[11]

-

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[11]

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting for TRPML1 and CSC Markers